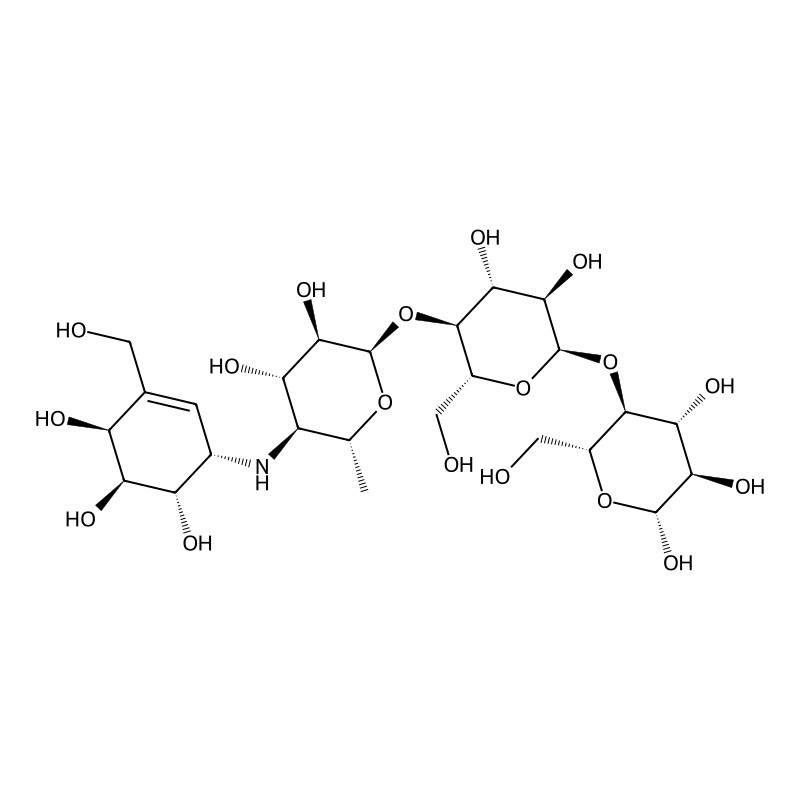

Acarbose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acarbose is a complex pseudo-tetrasaccharide derived from *Actinoplanes sp.* that functions as a competitive, reversible inhibitor of intestinal α-glucosidase enzymes, including pancreatic α-amylase.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdEPkzPN96FH-pUUaeUHE5OnnESgJlzWqfd6YZwGo6f8xn8D8duc8L-KHBfEQ9tVRHltc0We6IbPuYK6AIyMaQXnskoJOfIiRe6cEgY_ZAeEjBXnjG9x-N2mk8jLK2dubHuA%3D%3D)] By delaying the enzymatic breakdown of complex carbohydrates into absorbable monosaccharides, it effectively reduces postprandial glucose absorption.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDujQQSevBX5-xFFOAWWHRRKWduIFkw9yCZwANvkQjEzExVQA_Zm3ziuw9Lw9AI3gZefrZPx5WYqzNGtZaXH4ZuRxjELiwufch2nWtE-tjrrMZ2bI3fIZjd-PRiSmHs80%3D)] This mechanism makes it a foundational tool for in-vitro enzyme kinetics studies and a benchmark compound in metabolic disease research, particularly for models focused on glycemic control.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPpF-qDabCa_PrwKzpDwsaO3w2Vlc-Pb95lOX-7DR2e_6gFoFHMWkq_O0S0rSZe-coAghmiYi0GUzoIED_KGMSWGX2xLn9xU0n3OmyuyhFkOwK8dEa5ZH7TS-jP6MAQJwhTi99wIeC0sxxlIHCZmXHYL80nEP1uizTvMo%3D)] Its high water solubility facilitates straightforward preparation for enzymatic assays and other aqueous experimental systems.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPpF-qDabCa_PrwKzpDwsaO3w2Vlc-Pb95lOX-7DR2e_6gFoFHMWkq_O0S0rSZe-coAghmiYi0GUzoIED_KGMSWGX2xLn9xU0n3OmyuyhFkOwK8dEa5ZH7TS-jP6MAQJwhTi99wIeC0sxxlIHCZmXHYL80nEP1uizTvMo%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWWbTzURWSXDsacEt_Nz7Sa6lZEobWzbaJNAYap6y5rFrchJYARaTb12nwvRtGMuDVrGtTMIgr5kTtwXN-9i_Ck_GTbJFhC33g8qu_lG82UXFM5yy9NL2_cxIC8Wet4_5_FnTdBqWPvM6lovbtfaeAilz6gujgNHuYKLJK93r2Yg%3D%3D)]

Research Fit

References

- [1] Clissold, S.P., Edwards, C. Acarbose. Drugs 35, 214–243 (1988).

- [2] Bischoff, H. Pharmacology of alpha-glucosidase inhibition. European Journal of Clinical Investigation, 24(S3), 3-10 (1994).

- [3] Scheen, A. J. Clinical pharmacology of acarbose. Diabetes & Metabolism, 20(3 Pt 2), 299-305 (1994).

- [18] PRECOSE (acarbose tablets) FDA Label. Accessdata.fda.gov.

- [25] Acarbose Product Monograph. Mylan-Acarbose. (2019).

While other alpha-glucosidase inhibitors like Miglitol and Voglibose exist, they are not functionally interchangeable with Acarbose, making substitution a critical decision. Acarbose is a large, complex oligosaccharide with minimal systemic absorption (<2%), ensuring its activity is localized to the gastrointestinal tract.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6yYwNGIH7fKqYFuZB6oAYMzX2LB34NE-D8gpK9gUoXo8L-3P53Lz5Xd6IXcHgf-SgUrjxIV9Oie0_v-ycTvOQTnUWrq14cMObBdRsgHkZZWczLZpBDknAkAzpe_LOmsda1lTOHgQkUIqlNA6_zb1yXCMnSNAL7uWgPCp6MarigXPDALbg_po6pllohQ%3D%3D)] In stark contrast, Miglitol, a pseudo-monosaccharide, is almost completely absorbed systemically and excreted renally.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6yYwNGIH7fKqYFuZB6oAYMzX2LB34NE-D8gpK9gUoXo8L-3P53Lz5Xd6IXcHgf-SgUrjxIV9Oie0_v-ycTvOQTnUWrq14cMObBdRsgHkZZWczLZpBDknAkAzpe_LOmsda1lTOHgQkUIqlNA6_zb1yXCMnSNAL7uWgPCp6MarigXPDALbg_po6pllohQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgWd9CtO9-zqPaXgLHrdK0q3IPtVWlm73sFV_v1o-zJmqm1l9iz-r4--tf3KnIMWxM14mOcotVKBzCtc7ugW49nJi5OPvudhou4--okONS2mEph55OlxM1PH46svHdwU302DjOVQyo-w%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfCnrALDuw0_wERlIkSVwrF4YCD8mv_-qJFa82Lm7FyLdSoxGLWzl17TS_OgWj5FgY1xYGtb-MWE44WVmhYD_wq5rKTBRafv4og10Mh9vCnqwrY9t_EmfZ9vJEdJ6J5pSe823QQ7RSpDgw)] This fundamental difference in pharmacokinetics dictates the suitability of each compound for specific experimental designs; Acarbose is required for studies aiming to isolate gut-specific enzymatic inhibition from potential systemic effects, whereas Miglitol is inherently a systemic agent.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDmO92DbYmd-rRfBSHaPl1K_JDCGSqafNEw2_oifyBf8jugoj1DADYbyKgQR21czOLKxiBu_7ioQAp51gKQO8JmGkLF7ZLyqC7mWuTwleGDUpXnKA3gjQlNs2xPs17ZxrrNFNByzZEifvq_bQ%3D)] These structural and pharmacokinetic disparities prevent direct substitution without fundamentally altering experimental outcomes.

Substitution Risk

References

- [9] Kaur, R., et al. Alpha Glucosidase Inhibitors. In: StatPearls. StatPearls Publishing; 2024.

- [10] Salim, M., et al. Miglitol: A Potent Inhibitor of Alpha-Glucosidase. Analytical & Pharmaceutical Research, 8(2), 555734 (2019).

- [11] α-Glucosidase Inhibitors. In: 2025-26 Guide to Medications for the Treatment of Diabetes Mellitus. American Diabetes Association.

- [17] Joubert, P. H. The effect of miglitol and acarbose after an oral glucose load: a novel hypoglycaemic mechanism?. British journal of clinical pharmacology, 30(3), 391-396 (1990).

- [18] PRECOSE (acarbose tablets) FDA Label. Accessdata.fda.gov.

Differential Inhibition Profile: Potency Against Human Sucrase vs. Maltase

Acarbose demonstrates distinct inhibitory potency against different human α-glucosidase enzymes, a critical factor for targeted assay development. In a direct comparison using human intestinal enzymes, Acarbose was a significantly more potent inhibitor of sucrase than maltase.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxeAWwVnmYeR2f7ieUf88Sp-b1Qth4iX3pLTGxKt0WUmwDl4Fjlb7HVw_Nuo0aZA6PzlPxu1rfMBmPQ4ssiU6UuQz1IsVKQzzV6AX5thUO7mX9yDQZOiKvNiTsEee_kYDvYBhC51KEWaVyfoA%3D)] Specifically, its IC50 value against human sucrase was 2.5 µM, whereas its IC50 against human maltase was 5.7 µM, showing a clear preference for the sucrase-isomaltase complex.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxeAWwVnmYeR2f7ieUf88Sp-b1Qth4iX3pLTGxKt0WUmwDl4Fjlb7HVw_Nuo0aZA6PzlPxu1rfMBmPQ4ssiU6UuQz1IsVKQzzV6AX5thUO7mX9yDQZOiKvNiTsEee_kYDvYBhC51KEWaVyfoA%3D)] This contrasts with other inhibitors and allows for selective targeting of specific carbohydrate metabolic pathways.

| Evidence Dimension | Inhibitory Potency (IC50) |

| Target Compound Data | IC50 (Human Sucrase) = 2.5 ± 0.5 µM; IC50 (Human Maltase) = 5.7 ± 1.4 µM |

| Comparator Or Baseline | Internal comparison between two key human enzymes |

| Quantified Difference | Approximately 2.3-fold more potent against sucrase than maltase |

| Conditions | In vitro assay with human intestinal α-glucosidase enzyme preparations. |

This differential potency allows researchers to preferentially inhibit sucrose metabolism over maltose metabolism, enabling more specific experimental designs.

Pharmacokinetic Distinction: Minimal Systemic Absorption Ensures Localized Action in the GI Tract

A primary procurement driver for Acarbose over its close analog Miglitol is its profoundly different absorption profile. Pharmacokinetic studies show that less than 2% of an oral dose of Acarbose is absorbed as the active parent compound.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdEPkzPN96FH-pUUaeUHE5OnnESgJlzWqfd6YZwGo6f8xn8D8duc8L-KHBfEQ9tVRHltc0We6IbPuYK6AIyMaQXnskoJOfIiRe6cEgY_ZAeEjBXnjG9x-N2mk8jLK2dubHuA%3D%3D)] Conversely, Miglitol is readily and almost completely absorbed from the gut.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfCnrALDuw0_wERlIkSVwrF4YCD8mv_-qJFa82Lm7FyLdSoxGLWzl17TS_OgWj5FgY1xYGtb-MWE44WVmhYD_wq5rKTBRafv4og10Mh9vCnqwrY9t_EmfZ9vJEdJ6J5pSe823QQ7RSpDgw)] This makes Acarbose the required tool for *in vivo* studies designed to investigate the physiological effects of localized α-glucosidase inhibition within the intestine, without the confounding variable of systemic drug exposure.

| Evidence Dimension | Systemic Bioavailability (as active drug) |

| Target Compound Data | < 2% |

| Comparator Or Baseline | Miglitol: >95% absorbed at a 25 mg dose |

| Quantified Difference | Miglitol is >47 times more systemically available than Acarbose |

| Conditions | Oral administration in human pharmacokinetic studies. |

For studies on gut-brain axis, local gut metabolism, or the microbiome, Acarbose ensures that observed effects are due to intestinal action, not systemic activity.

Comparative Efficacy: Demonstrated Reduction in Postprandial Glucose vs. Voglibose

In head-to-head clinical comparisons, Acarbose has demonstrated robust efficacy in controlling postprandial hyperglycemia. In a study with type 2 diabetes patients, Acarbose treatment led to a significant reduction in post-dinner glucose levels compared to Voglibose over a 24-week period.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs7e0BSv61soXZz_96JiYmprk3aHy4EleEiFV9JWvGgjfHKGsd7t7DRGw4zvN0OuH8VbhZ0B88vAycgrjykeezz4ECAadiFaPycwZxmhTUZ1XVU4Cr-FsOAu0rMkjI70Xw1lFTI3Gp_Wl2k1s%3D)] While both agents are effective, some studies suggest Acarbose may achieve a slightly greater reduction in fasting and postprandial blood sugar levels than Voglibose, establishing it as a reliable benchmark for achieving maximal inhibition in preclinical models.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8g57A6QcSE5Rsm56T2v2Cpb0FZttxhm2lpuzlQffxO0R05BzfUatTIP3XFRFLFsuXyMXsZvRnrlgTrIwF-tA1Sry5KGCnVa_JyaT2xab5t3s56HX0_VA1oS2ykLg27JZLfEgH0YABoAiPhBuXNxX62ygwghrs01c2l1g7uZJ0-w%3D%3D)]

| Evidence Dimension | Reduction in Post-Dinner Glucose (mg/dL) from baseline at 24 weeks |

| Target Compound Data | 56.74 mg/dL reduction (from 233.54 to 176.80) |

| Comparator Or Baseline | Voglibose: 31.17 mg/dL reduction (from 224.18 to 193.01) |

| Quantified Difference | Acarbose showed a ~82% greater reduction in post-dinner glucose compared to Voglibose in this study |

| Conditions | 24-week, randomized, open-label, parallel group comparison in patients with type 2 diabetes inadequately controlled with basal insulin. |

When the research objective is to model the maximum achievable effect of α-glucosidase inhibition on post-meal glucose spikes, Acarbose serves as a well-documented and highly effective positive control.

In Vivo Models Requiring Gut-Restricted Enzyme Inhibition

Based on its minimal systemic absorption (<2%) compared to the highly-absorbed analog Miglitol, Acarbose is the compound of choice for animal or cell culture models designed to study the downstream effects of carbohydrate malabsorption originating specifically in the intestine, such as alterations in gut microbiota, GLP-1 secretion, or the gut-brain axis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfCnrALDuw0_wERlIkSVwrF4YCD8mv_-qJFa82Lm7FyLdSoxGLWzl17TS_OgWj5FgY1xYGtb-MWE44WVmhYD_wq5rKTBRafv4og10Mh9vCnqwrY9t_EmfZ9vJEdJ6J5pSe823QQ7RSpDgw)]

Screening Assays Targeting Sucrase-Isomaltase Complex

Leveraging its higher potency against human sucrase (IC50 = 2.5 µM) versus maltase (IC50 = 5.7 µM), Acarbose is ideally suited as a positive control in high-throughput screening campaigns or mechanistic studies aimed at identifying novel inhibitors of the sucrase-isomaltase enzyme complex.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxeAWwVnmYeR2f7ieUf88Sp-b1Qth4iX3pLTGxKt0WUmwDl4Fjlb7HVw_Nuo0aZA6PzlPxu1rfMBmPQ4ssiU6UuQz1IsVKQzzV6AX5thUO7mX9yDQZOiKvNiTsEee_kYDvYBhC51KEWaVyfoA%3D)]

Preclinical Benchmarking for Glycemic Control Agents

With its well-documented and potent effect on reducing postprandial glucose excursions, Acarbose serves as an essential benchmark compound.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs7e0BSv61soXZz_96JiYmprk3aHy4EleEiFV9JWvGgjfHKGsd7t7DRGw4zvN0OuH8VbhZ0B88vAycgrjykeezz4ECAadiFaPycwZxmhTUZ1XVU4Cr-FsOAu0rMkjI70Xw1lFTI3Gp_Wl2k1s%3D)] It is used to validate new therapeutic agents or nutraceuticals intended to control post-meal hyperglycemia in preclinical efficacy and proof-of-concept studies.

Application Fit Matrix

References

- [10] Salim, M., et al. Miglitol: A Potent Inhibitor of Alpha-Glucosidase. Analytical & Pharmaceutical Research, 8(2), 555734 (2019).

- [15] Kwon, H. S., et al. Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment. Diabetes & metabolism journal, 36(3), 223–231 (2012).

- [18] PRECOSE (acarbose tablets) FDA Label. Accessdata.fda.gov.

- [23] Al-Subhi, L., et al. Inhibition of Human and Rat Sucrase and Maltase Activities To Assess Antiglycemic Potential: Optimization of the Assay Using Acarbose and Polyphenols. Journal of agricultural and food chemistry, 65(39), 8633-8642 (2017).

Purity

Physical Description

Color/Form

White to off-white powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-6.8

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

FDA Label

FDA-Approved Indications

Livertox Summary

Drug Classes

Antidiabetic Agents

Therapeutic Uses

Acarbose tablets are indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus./Included in US product label/

THERAPEUTIC CATEGORY: Antidiabetic

Pharmacology

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BF - Alpha glucosidase inhibitors

A10BF01 - Acarbose

Mechanism of Action

In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance.

Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ...

The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Glycosidases [EC:3.2.1.-]

AMY [HSA:279 280] [KO:K01176]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Roughly half of an orally administered dose is excreted in the feces within 96 hours of administration. What little drug material is absorbed into the systemic circulation (approximately 34% of an orally administered dose) is excreted primarily by the kidneys, suggesting renal excretion would be a significant route of elimination if the parent drug was more readily absorbed - this is further supported by data in which approximately 89% of an intravenously administered dose of acarbose was excreted in the urine as active drug (in comparison to <2% following oral administration) within 48 hours.

In a study of 6 healthy men, less than 2% of an oral dose of acarbose was absorbed as active drug, while approximately 35% of total radioactivity from a 14C-labeled oral dose was absorbed. An average of 51% of an oral dose was excreted in the feces as unabsorbed drug-related radioactivity within 96 hours of ingestion. Because acarbose acts locally within the gastrointestinal tract, this low systemic bioavailability of parent compound is therapeutically desired.

Following oral dosing of healthy volunteers with 14C-labeled acarbose, peak plasma concentrations of radioactivity were attained 14-24 hours after dosing, while peak plasma concentrations of active drug were attained at approximately 1 hour. The delayed absorption of acarbose-related radioactivity reflects the absorption of metabolites that may be formed by either intestinal bacteria or intestinal enzymatic hydrolysis.

Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. A fraction of these metabolites (approximately 34% of the dose) was absorbed and subsequently excreted in the urine.

The fraction of acarbose that is absorbed as intact drug is almost completely excreted by the kidneys. When acarbose was given intravenously, 89% of the dose was recovered in the urine as active drug within 48 hours. In contrast, less than 2% of an oral dose was recovered in the urine as active (i.e., parent compound and active metabolite) drug. This is consistent with the low bioavailability of the parent drug.

For more Absorption, Distribution and Excretion (Complete) data for Acarbose (6 total), please visit the HSDB record page.

Metabolism Metabolites

Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. ... At least 13 metabolites have been separated chromatographically from urine specimens. The major metabolites have been identified as 4-methylpyrogallol derivatives (i.e., sulfate, methyl, and glucuronide conjugates). One metabolite (formed by cleavage of a glucose molecule from acarbose) also has alpha-glucosidase inhibitory activity. This metabolite, together with the parent compound, recovered from the urine, accounts for less than 2% of the total administered dose.

Wikipedia

Drug Warnings

Because of its mechanism of action, acarbose when administered alone should not cause hypoglycemia in the fasted or postprandial state. Sulfonylurea agents or insulin may cause hypoglycemia. Because acarbose given in combination with a sulfonylurea or insulin will cause a further lowering of blood glucose, it may increase the potential for hypoglycemia. Hypoglycemia does not occur in patients receiving metformin alone under usual circumstances of use, and no increased incidence of hypoglycemia was observed in patients when acarbose was added to metformin therapy. Oral glucose (dextrose), whose absorption is not inhibited by acarbose, should be used instead of sucrose (cane sugar) in the treatment of mild to moderate hypoglycemia. Sucrose, whose hydrolysis to glucose and fructose is inhibited by acarbose, is unsuitable for the rapid correction of hypoglycemia. Severe hypoglycemia may require the use of either intravenous glucose infusion or glucagon injection.

Gastrointestinal symptoms are the most common reactions to acarbose. ... In a one-year safety study, during which patients kept diaries of gastrointestinal symptoms, abdominal pain and diarrhea tended to return to pretreatment levels over time, and the frequency and intensity of flatulence tended to abate with time. The increased gastrointestinal tract symptoms in patients treated with acarbose are a manifestation of the mechanism of action of acarbose and are related to the presence of undigested carbohydrate in the lower GI tract. If the prescribed diet is not observed, the intestinal side effects may be intensified. If strongly distressing symptoms develop in spite of adherence to the diabetic diet prescribed, the doctor must be consulted and the dose temporarily or permanently reduced.

In long-term studies (up to 12 months, and including acarbose doses up to 300 mg t.i.d.) conducted in the United States, treatment-emergent elevations of serum transaminases (AST and/or ALT) above the upper limit of normal (ULN), greater than 1.8 times the ULN, and greater than 3 times the ULN occurred in 14%, 6%, and 3%, respectively, of acarbose-treated patients as compared to 7%, 2%, and 1%, respectively, of placebo-treated patients. Although these differences between treatments were statistically significant, these elevations were asymptomatic, reversible, more common in females, and, in general, were not associated with other evidence of liver dysfunction. In addition, these serum transaminase elevations appeared to be dose related. In US studies including acarbose doses up to the maximum approved dose of 100 mg t.i.d., treatment-emergent elevations of AST and/or ALT at any level of severity were similar between acarbose-treated patients and placebo-treated patients (p >/= 0.496).

For more Drug Warnings (Complete) data for Acarbose (16 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of acarbose activity is approximately 2 hours in healthy volunteers.

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

In a single-centre, placebo-controlled, clinical study, the influence of an antacid containing magnesium hydroxide and aluminium hydroxide (Maalox 70; 10 mL) on the pharmacodynamics of the oral antidiabetic drug acarbose (Glucobay 100, Bay g 5421, CAS 56180; 100 mg) was tested in 24 healthy male volunteers. The drugs were given alone or in combination and were compared with placebo. Volunteers were randomized into four different treatment groups. The daily medication over 4 days was 1 x 1 placebo tablet, or 1 x 1 tablet containing 100 mg acarbose, or 1 x 1 tablet containing 100 mg acarbose plus 10 mL antacid suspension, or 1 x 1 placebo tablet plus 10 ml antacid suspension, interrupted by wash-out phases of 6-10 days between successive treatments. Efficacy was assessed on the basis of postprandial blood glucose and serum insulin levels after administration of 75 g sucrose, and was measured as maximal concentrations and 'area under the curve' (0-4 hr). No influence of the antacid on the blood glucose and insulin-lowering effect of acarbose could be detected. Hence, there does not appear to be a significant interaction between acarbose and the antacid tested. Antacids similar to that tested do not need to be classified as a contraindication when used in combination with acarbose.

To investigate whether treatment with acarbose alters the pharmacokinetics (PK) of coadministered rosiglitazone. Sixteen healthy volunteers (24-59-years old) received a single 8-mg dose of rosiglitazone on day 1, followed by 7 days of repeat dosing with acarbose [100 mg three times daily (t.i.d.) with meals]. On the last day of acarbose t.i.d. dosing (day 8), a single dose of rosiglitazone was given with the morning dose of acarbose. PK profiles following rosiglitazone dosing on days 1 and 8 were compared, and point estimates (PE) and associated 95% confidence intervals (CI) were calculated. Rosiglitazone absorption [as measured with peak plasma concentration (Cmax) and time to peak concentration (Tmax)] was unaffected by acarbose. The area under the concentration-time curve from time zero to infinity [AUC(0-infinity)] was on average 12% lower (95% CI-21%, -2%) during rosiglitazone + acarbose coadministration and was accompanied by an approximate 1-hr (23%) reduction in terminal elimination half-life (4.9 hr versus 3.8 hr). This small decrease in AUC(0-infinity) appears to be due to an alteration in systemic clearance of rosiglitazone and not changes in absorption. These observed changes in AUC(0-infinity) and half-life are not likely to be clinically relevant. Coadministration of rosiglitazone and acarbose was well tolerated. Acarbose administered at therapeutic doses has a small, but clinically insignificant, effect on rosiglitazone pharmacokinetics.

2: Gu S, Shi J, Tang Z, Sawhney M, Hu H, Shi L, Fonseca V, Dong H. Comparison of glucose lowering effect of metformin and acarbose in type 2 diabetes mellitus: a meta-analysis. PLoS One. 2015 May 11;10(5):e0126704. doi: 10.1371/journal.pone.0126704. eCollection 2015. Review. PubMed PMID: 25961824; PubMed Central PMCID: PMC4427275.

3: Zhang YY, Hou LQ, Zhao TY. Effects of acarbose on polycystic ovary syndrome: a meta-analysis. Exp Clin Endocrinol Diabetes. 2014 Jun;122(6):373-8. doi: 10.1055/s-0034-1375676. Epub 2014 Jun 18. Review. PubMed PMID: 24941435.

4: Kim S, Jang IJ, Shin D, Shin DS, Yoon S, Lim KS, Yu KS, Li J, Zhang H, Liu Y, Brendel E, Blode H, Wang Y. Investigation of bioequivalence of a new fixed-dose combination of acarbose and metformin with the corresponding loose combination as well as the drug-drug interaction potential between both drugs in healthy adult male subjects. J Clin Pharm Ther. 2014 Aug;39(4):424-31. doi: 10.1111/jcpt.12166. Epub 2014 May 8. PubMed PMID: 24806030.

5: Wang G, Liu J, Yang N, Gao X, Fan H, Xu Y, Yang W. MARCH2: comparative assessment of therapeutic effects of acarbose and metformin in newly diagnosed type 2 diabetes patients. PLoS One. 2014 Aug 22;9(8):e105698. doi: 10.1371/journal.pone.0105698. eCollection 2014. PubMed PMID: 25148570; PubMed Central PMCID: PMC4141807.

6: Li Y, Tong Y, Zhang Y, Huang L, Wu T, Tong N. Acarbose monotherapy and weight loss in Eastern and Western populations with hyperglycaemia: an ethnicity-specific meta-analysis. Int J Clin Pract. 2014 Nov;68(11):1318-32. doi: 10.1111/ijcp.12467. Epub 2014 May 23. Review. PubMed PMID: 24853116.

7: Hu R, Li Y, Lv Q, Wu T, Tong N. Acarbose Monotherapy and Type 2 Diabetes Prevention in Eastern and Western Prediabetes: An Ethnicity-specific Meta-analysis. Clin Ther. 2015 Aug;37(8):1798-812. doi: 10.1016/j.clinthera.2015.05.504. Epub 2015 Jun 26. Review. PubMed PMID: 26118669.

8: Su B, Liu H, Li J, Sunli Y, Liu B, Liu D, Zhang P, Meng X. Acarbose treatment affects the serum levels of inflammatory cytokines and the gut content of bifidobacteria in Chinese patients with type 2 diabetes mellitus. J Diabetes. 2015 Sep;7(5):729-39. doi: 10.1111/1753-0407.12232. Epub 2015 Jan 15. PubMed PMID: 25327485.

9: Derosa G, Franzetti I, Querci F, D'Angelo A, Maffioli P. Effect of Acarbose on Glycemic Variability in Patients with Poorly Controlled Type 2 Diabetes Mellitus Receiving Stable Background Therapy: A Placebo-Controlled Trial. Pharmacotherapy. 2015 Nov;35(11):983-90. doi: 10.1002/phar.1648. Epub 2015 Nov 2. PubMed PMID: 26598090.

10: Standl E, Theodorakis MJ, Erbach M, Schnell O, Tuomilehto J. On the potential of acarbose to reduce cardiovascular disease. Cardiovasc Diabetol. 2014 Apr 16;13:81. doi: 10.1186/1475-2840-13-81. Review. PubMed PMID: 24742256; PubMed Central PMCID: PMC3996310.

11: Singh R, Rand JS, Coradini M, Morton JM. Effect of acarbose on postprandial blood glucose concentrations in healthy cats fed low and high carbohydrate diets. J Feline Med Surg. 2015 Oct;17(10):848-57. doi: 10.1177/1098612X14556559. Epub 2014 Oct 24. PubMed PMID: 25344379.

12: Wang JS, Huang CN, Hung YJ, Kwok CF, Sun JH, Pei D, Yang CY, Chen CC, Lin CL, Sheu WH; acarbose/metformin fixed-dose combination study investigators. Acarbose plus metformin fixed-dose combination outperforms acarbose monotherapy for type 2 diabetes. Diabetes Res Clin Pract. 2013 Oct;102(1):16-24. doi: 10.1016/j.diabres.2013.08.001. Epub 2013 Aug 15. PubMed PMID: 23993469.

13: Weng J, Soegondo S, Schnell O, Sheu WH, Grzeszczak W, Watada H, Yamamoto N, Kalra S. Efficacy of acarbose in different geographical regions of the world: analysis of a real-life database. Diabetes Metab Res Rev. 2015 Feb;31(2):155-67. doi: 10.1002/dmrr.2576. Epub 2014 Oct 12. PubMed PMID: 25044702.

14: Wang MM, Lin S, Chen YM, Shu J, Lu HY, Zhang YJ, Xie RY, Zeng LY, Mu PW. Saxagliptin is similar in glycaemic variability more effective in metabolic control than acarbose in aged type 2 diabetes inadequately controlled with metformin. Diabetes Res Clin Pract. 2015 Jun;108(3):e67-70. doi: 10.1016/j.diabres.2015.02.022. Epub 2015 Mar 13. PubMed PMID: 25841300.

15: Cheng X, Peng WF, Huang L, Zhang B, Li KT. A novel osmolality-shift fermentation strategy for improving acarbose production and concurrently reducing byproduct component C formation by Actinoplanes sp. A56. J Ind Microbiol Biotechnol. 2014 Dec;41(12):1817-21. doi: 10.1007/s10295-014-1520-6. Epub 2014 Oct 9. PubMed PMID: 25297470.

16: Jalalvand F, Amoli MM, Yaghmaei P, Kimiagar M, Ebrahim-Habibi A. Acarbose versus trans-chalcone: comparing the effect of two glycosidase inhibitors on obese mice. Arch Endocrinol Metab. 2015 Jun;59(3):202-9. doi: 10.1590/2359-3997000000038. PubMed PMID: 26154086.

17: Joshi SR, Ramachandran A, Chadha M, Chatterjee S, Rathod R, Kalra S. Acarbose plus metformin fixed-dose combination in the management of type 2 diabetes. Expert Opin Pharmacother. 2014 Aug;15(11):1611-20. doi: 10.1517/14656566.2014.932771. Epub 2014 Jun 25. Review. PubMed PMID: 24963542.

18: Tamasawa A, Mochizuki K, Hariya N, Saito M, Ishida H, Doguchi S, Yanagiya S, Osonoi T. Hydrogen gas production is associated with reduced interleukin-1β mRNA in peripheral blood after a single dose of acarbose in Japanese type 2 diabetic patients. Eur J Pharmacol. 2015 Sep 5;762:96-101. doi: 10.1016/j.ejphar.2015.04.051. Epub 2015 May 9. PubMed PMID: 25962664.

19: Lee MY, Choi DS, Lee MK, Lee HW, Park TS, Kim DM, Chung CH, Kim DK, Kim IJ, Jang HC, Park YS, Kwon HS, Lee SH, Shin HK. Comparison of acarbose and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study. J Korean Med Sci. 2014 Jan;29(1):90-7. doi: 10.3346/jkms.2014.29.1.90. Epub 2013 Dec 26. PubMed PMID: 24431911; PubMed Central PMCID: PMC3890482.

20: Rocha-Honor E, Polo-Romero FJ, Sánchez-Beteta P, Martínez-Peguero J, Santisteban-López Y, Beato-Pérez JL. [Acarbose and propofol: a dangerous combination?]. Rev Esp Anestesiol Reanim. 2014 Feb;61(2):109-11. doi: 10.1016/j.redar.2012.11.003. Epub 2012 Dec 29. Spanish. PubMed PMID: 23276378.

Explore Compound Types